(8-bromooctyl)cyclopropane
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Overview
Description
(8-bromooctyl)cyclopropane is an organic compound characterized by a cyclopropane ring attached to an eight-carbon chain with a bromine atom at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-bromooctyl)cyclopropane typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of 1-octene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 8-bromo-1-octene can then undergo cyclopropanation using a reagent like diiodomethane (CH2I2) and a zinc-copper couple (Zn-Cu) to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(8-bromooctyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form corresponding alcohols or amines.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form the corresponding alkane.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the cyclopropane ring to form diols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of 8-hydroxyoctylcyclopropane or 8-aminooctylcyclopropane.
Reduction: Formation of octylcyclopropane.
Oxidation: Formation of 8,9-dihydroxy-8,9-dihydrononylcyclopropane.
Scientific Research Applications
(8-bromooctyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (8-bromooctyl)cyclopropane involves its interaction with molecular targets through its reactive bromine atom and strained cyclopropane ring. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions can modulate biological pathways and chemical processes, making the compound valuable in various applications.
Comparison with Similar Compounds
Similar Compounds
(8-chlorooctyl)cyclopropane: Similar structure but with a chlorine atom instead of bromine.
(8-iodooctyl)cyclopropane: Similar structure but with an iodine atom instead of bromine.
(8-fluorooctyl)cyclopropane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(8-bromooctyl)cyclopropane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. Bromine’s moderate electronegativity and size make it a versatile leaving group in substitution reactions, providing a balance between reactivity and stability.
Properties
CAS No. |
2253968-15-7 |
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Molecular Formula |
C11H21Br |
Molecular Weight |
233.2 |
Purity |
95 |
Origin of Product |
United States |
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